The synthesis of SB-265610 involves several key steps that utilize standard organic chemistry techniques. The process typically begins with the preparation of a substituted phenyl ring, which serves as a core structure for the compound.
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.
The molecular structure of SB-265610 can be described using its chemical formula and three-dimensional conformation. The compound is characterized by a complex arrangement that includes a bicyclic system and various functional groups contributing to its biological activity.
The three-dimensional structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to confirm conformation and stereochemistry.
SB-265610 undergoes various chemical reactions that are essential for its synthesis and potential modifications for research purposes.
Understanding these reactions is crucial for developing derivatives that may possess enhanced therapeutic effects or reduced side effects.
The mechanism of action of SB-265610 primarily involves its antagonistic effects on serotonin receptors, particularly the 5-HT2A subtype.
Quantitative data from binding assays and behavioral studies provide insights into its potency and efficacy.
The physical and chemical properties of SB-265610 are essential for understanding its behavior in biological systems.
Relevant data from solubility tests and stability assessments are crucial for formulation development.
SB-265610 has several scientific applications primarily focused on neuroscience research.
Its diverse applications underscore its significance in advancing our understanding of neuropharmacology and developing novel treatments for psychiatric disorders.
SB-265610 (1-(2-bromo-phenyl)-3-(7-cyano-3H-benzotriazol-4-yl)-urea) is a nonpeptide small molecule that functions as a potent allosteric inverse agonist at the human C-X-C chemokine receptor type 2 (CXCR2). Equilibrium saturation binding studies demonstrate that SB-265610 depresses the maximal binding (Bmax) of the radiolabeled endogenous agonist [¹²⁵I]-interleukin-8 ([¹²⁵I]-IL-8) without altering its equilibrium dissociation constant (Kd). This reduction in Bmax (from 100% to 35% at 30 nM SB-265610) is characteristic of non-competitive, allosteric interactions [1] [2]. Crucially, kinetic binding assays confirm that this effect is not due to irreversible binding, as [³H]-SB-265610 dissociates completely from CXCR2 within 45 minutes [1].
As an inverse agonist, SB-265610 suppresses constitutive (basal) receptor activity. In [³⁵S]-GTPγS binding assays, it inhibits basal G protein activation in Chinese hamster ovary (CHO) cells expressing human CXCR2, reducing GTPγS binding by 40–60% at saturating concentrations (100 nM–1 µM). This indicates stabilization of the receptor’s inactive conformation [1] [4]. Operational modelling of functional data (IL-8-induced GTPγS binding or chemotaxis) further supports that SB-265610 fully prevents receptor activation upon binding, likely by interfering with G protein coupling [1] [6]. Site-directed mutagenesis studies localize its binding site to an intracellular allosteric pocket involving residues K320, Y314, and D84 in the C-terminal domain and intracellular loops of CXCR2 [4] [6].
Table 1: Allosteric Binding Profile of SB-265610 at CXCR2
Parameter | Effect of SB-265610 | Experimental System |
---|---|---|
Bmax of [¹²⁵I]-IL-8 | ↓ 65% at 30 nM | CHO-CXCR2 membranes |
Kd of [¹²⁵I]-IL-8 | No change | CHO-CXCR2 membranes |
Basal [³⁵S]-GTPγS binding | ↓ 40–60% | CHO-CXCR2 membranes |
Dissociation half-life (t₁/₂) | 12.5 min (reversible binding) | Isotopic dilution assays |
Key binding residues | K320A, Y314A, D84N (affinity ↓) | Mutagenesis studies |
SB-265610 exhibits high selectivity for CXCR2 over the closely related receptor CXCR1, which shares 77% sequence homology. Functional assays in human neutrophils show that SB-265610 inhibits IL-8-induced calcium mobilization via CXCR2 with an IC₅₀ of 3.7 nM, while requiring concentrations >1,000-fold higher (IC₅₀ > 3 µM) to block CXCR1-mediated responses [3] [8]. This selectivity arises from divergent intracellular binding pockets: Mutagenesis of CXCR2-specific residues (e.g., K320A) reduces SB-265610 affinity by 10-fold but does not affect ligands targeting CXCR1’s orthosteric site [4] [6].
Beyond chemokine receptors, SB-265610 shows negligible activity (IC₅₀ > 10 µM) against a panel of 50+ GPCRs, ion channels, and kinases. It does not antagonize complement component 5a receptor (C5aR)–mediated calcium mobilization (IC₅₀ = 6.8 µM), confirming its specificity for CXCR2 in neutrophil signaling pathways [3] [8]. However, its ability to inhibit rat cytokine-induced neutrophil chemoattractant-1 (CINC-1) with similar potency (IC₅₀ = 3.4 nM) underscores cross-species reactivity for CXCR2 orthologs [3] [5].
Table 2: Selectivity Profile of SB-265610
Target | Assay | IC₅₀/EC₅₀ | Selectivity Ratio (vs. CXCR2) |
---|---|---|---|
CXCR2 | CINC-1-induced Ca²⁺ flux | 3.4–3.7 nM | 1 |
CXCR1 | IL-8-induced Ca²⁺ flux | >3 µM | >800 |
C5aR | C5a-induced Ca²⁺ flux | 6.8 µM | >1,800 |
Other GPCRs | Radioligand binding | >10 µM | >2,700 |
Despite early reports describing SB-265610 as competitive, mechanistic studies reveal insurmountable antagonism of IL-8-driven signaling. In radioligand binding experiments, IL-8 fails to displace [³H]-SB265610 from CXCR2, while SB-265610 non-competitively reduces [¹²⁵I]-IL-8 binding capacity [1] [6]. Functional assays confirm this: SB-265610 causes a rightward shift (indicating affinity reduction) and depression of maximal response (Emax) in concentration-response curves for IL-8 and growth-related oncogene α (GROα) [1] [2].
Fitting data to an operational allosteric ternary complex model yields a cooperativity factor (α) of 0, indicating that once bound, SB-265610 completely uncouples CXCR2 from G protein activation. This contrasts with competitive antagonists, which only shift agonist curves rightward without suppressing Emax [1] [6]. The insurmountable phenotype is consistent across signaling endpoints:
Notably, GTP does not reverse SB-265610’s allosteric effects, confirming its action is independent of G protein coupling state [1].
SB-265610 potently inhibits downstream functional responses in neutrophils driven by CXCR2 activation. In vitro, it blocks rat CINC-1-induced chemotaxis with an IC₅₀ of 70 nM and calcium mobilization with an IC₅₀ of 3.7 nM [3] [8]. The compound also reverses the anti-apoptotic effects of CINC-1, reducing neutrophil survival to baseline levels (comparable to unstimulated cells) at 100 nM [3] [5].
In vivo, SB-265610 (2 mg/kg/day, i.p.) significantly attenuates neutrophil recruitment in inflammatory models:
The inhibition of calcium mobilization is pertussis toxin-sensitive, confirming dependence on Gαi/o proteins. SB-265610 blocks store-operated calcium entry (SOCE) by interfering with CXCR2-mediated stromal interaction molecule 1 (STIM1) activation, a key step in neutrophil degranulation and adhesion strengthening [7] [8].
Table 3: Functional Inhibition of Neutrophil Responses by SB-265610
Functional Response | Agonist | IC₅₀ | Experimental System |
---|---|---|---|
Calcium mobilization | CINC-1 | 3.7 nM | Rat neutrophils |
IL-8 | 4.2 nM | Human neutrophils | |
Neutrophil chemotaxis | CINC-1 | 70 nM | Boyden chamber assay |
GROα | 90 nM | Human neutrophil migration | |
Neutrophil recruitment | Hyperoxia | N/A | In vivo (neonatal rat lung) |
Anti-apoptotic effect | CINC-1 | 100 nM | Rat neutrophil survival assay |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1